Luliconazole, (+)- is a novel imidazole antifungal agent, recognized for its potent activity against various fungal species, particularly dermatophytes. [, , ] It is classified as a broad-spectrum antifungal, exhibiting both fungicidal and fungistatic properties. [] Luliconazole is primarily employed in scientific research to investigate its efficacy against fungal infections and explore its potential as a therapeutic agent.
Luliconazole, a novel antifungal agent, is classified as an imidazole derivative and is primarily used in topical formulations for treating dermatophyte infections. The compound is recognized for its effectiveness against conditions such as athlete's foot, jock itch, and ringworm, particularly those caused by Trichophyton rubrum, Epidermophyton floccosum, and Microsporum gypseum. It was approved by the U.S. Food and Drug Administration in November 2013 under the brand name Luzu, among others .
Luliconazole is a new molecular entity (NME) that belongs to the azole class of antifungal drugs. Its chemical structure features a dithiolan ring and an imidazole moiety, which contribute to its antifungal properties. The International Nonproprietary Name (INN) for this compound is luliconazole, with the chemical formula and a molecular weight of approximately 354.28 g/mol .
The synthesis of luliconazole involves several key steps that focus on creating the dithiolan structure with an imidazole component. The synthesis typically starts from commercially available precursors through a series of reactions that may include:
The synthesis process is characterized by selective reactions to ensure that only the R-enantiomer of luliconazole is produced, as this form exhibits superior antifungal activity compared to its S-enantiomer .
Luliconazole has a complex molecular structure characterized by:
The structural representation can be described using various notations:
Luliconazole undergoes various chemical reactions that are critical for its activity:
The antifungal mechanism of luliconazole is primarily attributed to its ability to inhibit lanosterol demethylase, an enzyme involved in the biosynthesis of ergosterol—a crucial component of fungal cell membranes. By disrupting ergosterol synthesis, luliconazole compromises membrane integrity, ultimately leading to fungal cell death. Although the precise mechanisms remain partially understood, it is clear that luliconazole's action significantly affects fungal viability .
Luliconazole exhibits several notable physical and chemical properties:
Additional data includes:
Luliconazole's primary application is in dermatology as a topical antifungal treatment. It is particularly effective against superficial fungal infections caused by dermatophytes. Its formulation as a 1% cream allows for easy application on affected areas, making it suitable for treating conditions like:
Moreover, ongoing research may explore additional applications in treating other fungal infections or potential uses in systemic formulations due to its favorable pharmacokinetic properties .
The discovery of luliconazole originated from strategic research by Nihon Nohyaku Co., Ltd. (Japan) in the 1990s, focusing on optimizing the imidazole scaffold for superior dermatophyte eradication. Initial investigations identified the critical role of the R-enantiomer in maximizing antifungal activity while minimizing keratin binding—a limitation plaguing earlier azoles [2] [5]. This enantioselective approach yielded (+)-luliconazole (development code NND-502), which exhibited a 30- to 100-fold greater potency against Trichophyton rubrum compared to racemic predecessors like lanoconazole [5].
The compound’s licensing history reflects its global therapeutic potential:
Table 1: Key Milestones in (+)-Luliconazole Development | Year | Event | Significance |
---|---|---|---|
1998 | Preclinical identification of R-enantiomer | Demonstrated superior MIC against dermatophytes vs. racemate [5] | |
2005 | Japanese approval (1% cream) | First national approval for superficial mycoses [9] | |
2010 | India launch (Ranbaxy) | Addressed high dermatophytosis burden in tropical regions [9] | |
2013 | FDA approval | Validated for tinea pedis, corporis, and cruris in US markets [4] |
Dermatophytoses affect 20–25% of the global population, with incidence rising due to climatic changes, urbanization, and antifungal resistance [3]. The economic burden is staggering: in the US alone, dermatophyte infections incurred $845 million in direct costs in 2019 [3]. Key challenges include:
(+)-Luliconazole addresses these gaps through:
Table 3: Global Dermatophyte Resistance Patterns and (+)-Luliconazole Implications | Region | Dominant Strain | Resistance Concerns | (+)-Luliconazole Advantage |
---|---|---|---|---|
North America | T. rubrum (75%) | Emerging fluconazole resistance | Fungicidal at nanomolar concentrations [3] [5] | |
India | T. indotineae (60%) | Terbinafine resistance >80% | Maintains MIC₉₀ <0.002 μg/mL [3] | |
Europe | T. tonsurans (30%) | Griseofulvin treatment failures | Enhanced nail plate penetration [3] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7